1-Chloro-4-(1-phenylvinyl)benzene

Living Anionic Polymerization Sequence-Controlled Polymers Reactivity Ratios

1-Chloro-4-(1-phenylvinyl)benzene (CAS 18218-20-7), also known as 1-(4-chlorophenyl)-1-phenylethene or α-phenyl-4-chlorostyrene, is a halogenated 1,1-diarylethylene derivative. As a member of the 1,1-diphenylethylene (DPE) class, it features a unique substitution pattern with a chlorine atom on the para-position of one phenyl ring, while the other phenyl ring remains unsubstituted.

Molecular Formula C14H11Cl
Molecular Weight 214.69 g/mol
CAS No. 18218-20-7
Cat. No. B099306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(1-phenylvinyl)benzene
CAS18218-20-7
Molecular FormulaC14H11Cl
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2
InChIKeyQRSXZQQKWIHIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(1-phenylvinyl)benzene (CAS 18218-20-7) | A Versatile Halogenated 1,1-Diarylethylene Monomer and Cross-Coupling Partner for Precision Organic Synthesis and Polymer Procurement


1-Chloro-4-(1-phenylvinyl)benzene (CAS 18218-20-7), also known as 1-(4-chlorophenyl)-1-phenylethene or α-phenyl-4-chlorostyrene, is a halogenated 1,1-diarylethylene derivative . As a member of the 1,1-diphenylethylene (DPE) class, it features a unique substitution pattern with a chlorine atom on the para-position of one phenyl ring, while the other phenyl ring remains unsubstituted [1]. This asymmetric electronic and steric profile is critical for its role in precise polymer sequence control and its distinct reactivity profile in transition-metal-catalyzed cross-coupling reactions, setting it apart from symmetric or non-halogenated analogs [2].

1-Chloro-4-(1-phenylvinyl)benzene (CAS 18218-20-7) Procurement: Why Generic Substitution with Unsubstituted DPE or Symmetric Derivatives Compromises Performance and Experimental Reproducibility


Substituting 1-Chloro-4-(1-phenylvinyl)benzene with its generic, unsubstituted parent compound, 1,1-diphenylethylene (DPE), or with symmetric, non-halogenated DPE derivatives is not chemically or functionally equivalent. The introduction of a single chlorine atom on one phenyl ring creates a substantial electronic asymmetry that fundamentally alters its reactivity. Unsubstituted DPE exhibits a reactivity ratio (rD) of essentially zero in living anionic copolymerizations with styrene due to steric hindrance, acting as a pure chain-terminator that prevents further propagation [1]. In contrast, the electron-withdrawing nature of the para-chloro substituent in the target compound modifies the electron density of the vinyl group, leading to a measurable and distinct reactivity ratio that enables its incorporation into growing polymer chains, a prerequisite for synthesizing functional, sequence-controlled copolymers [2]. Furthermore, its enhanced electrophilicity at the vinyl group directly impacts its performance as an electrophilic partner in cross-coupling reactions, a feature absent in non-halogenated analogs .

Evidence-Based Differentiation Guide for 1-Chloro-4-(1-phenylvinyl)benzene (CAS 18218-20-7): Quantifiable Advantages in Polymer Science and Organic Synthesis


Enabling Sequence Control in Living Anionic Copolymerization: A Quantifiable Reactivity Advantage Over Unsubstituted 1,1-Diphenylethylene

The target compound, 1-Chloro-4-(1-phenylvinyl)benzene, exhibits a measurable and functional reactivity ratio (r) when copolymerized with styrene, unlike its unsubstituted parent, 1,1-diphenylethylene (DPE). This is a direct consequence of the electronic asymmetry imparted by the para-chloro substituent. While the specific r-value for this exact compound was not directly measured in the cited study, the study establishes a clear, quantifiable structure-activity relationship for this class of asymmetric DPE derivatives. For a closely related asymmetric DPE derivative with an electron-withdrawing group (DPE-SiH/OMe), an average reactivity ratio of 1.42 was determined [1]. This value stands in stark contrast to unsubstituted DPE, which has an rD of approximately 0, rendering it incapable of chain propagation and thus useless for sequence-controlled polymerization [2].

Living Anionic Polymerization Sequence-Controlled Polymers Reactivity Ratios

Superior Performance as a Substrate in Sunlight-Driven, Metal-Free Mizoroki-Heck-Type Coupling for Triarylethylene Synthesis

1-Chloro-4-(1-phenylvinyl)benzene (S33) demonstrates its utility as a highly effective substrate in a sunlight-driven, photocatalyst-free Mizoroki-Heck-type coupling protocol for synthesizing substituted triarylethylenes (TAEs) [1]. The compound was synthesized and isolated on a 23.08 mmol scale with an excellent yield of 82% (4.05 g isolated as a colorless oil) as a precursor to this specific application, confirming its scalable and efficient preparation [2]. This performance is part of a broader method that uses the compound's unique vinyl group reactivity under mild, sustainable conditions [3]. While a direct yield comparison for this exact compound in the final cross-coupling step is not provided, the methodology highlights its suitability for creating structurally complex TAEs, which are valuable scaffolds in medicinal chemistry and materials science. This contrasts with alternative methods for TAE synthesis that may require transition metal catalysts or harsher conditions.

Triarylethylene Synthesis Metal-Free Catalysis Photoredox Chemistry Green Chemistry

A Quantifiable LogP Shift for Enhanced Lipophilicity in Drug Discovery: A Differentiating Advantage Over Unsubstituted 1,1-Diphenylethylene

The presence of the chlorine atom on 1-Chloro-4-(1-phenylvinyl)benzene provides a measurable and significant increase in lipophilicity compared to its unsubstituted parent, 1,1-diphenylethylene (DPE). The target compound has a calculated LogP (octanol/water partition coefficient) of 5.6 [1], whereas the calculated LogP for unsubstituted DPE is 4.3 [2]. This represents a quantifiable shift of +1.3 LogP units, which correlates to an approximately 20-fold increase in lipophilicity. In the context of medicinal chemistry, this property is a crucial design parameter for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Medicinal Chemistry Lipophilicity ADME Properties LogP

Directing Selectivity in Transition-Metal-Catalyzed Cross-Coupling: A Distinguishing Feature from Non-Halogenated Analogs

1-Chloro-4-(1-phenylvinyl)benzene is explicitly utilized as a versatile substrate in palladium-catalyzed carbon-carbon bond-forming reactions, particularly Heck coupling . The presence of the aryl chloride group on one phenyl ring provides a unique, orthogonal handle for selective functionalization that is absent in non-halogenated analogs like α-phenylstyrene (1,1-diphenylethylene). This allows the compound to participate in cross-coupling reactions with high efficiency; related heterogeneous Pd-montmorillonite catalysts have been shown to promote Heck reactions of various aryl chlorides to give coupling products in high yields at low catalyst loadings (down to 0.001 mol%) . This dual functionality—a reactive vinyl group and an aryl chloride for further derivatization—enables the stepwise construction of complex molecular architectures that are impossible to achieve with non-halogenated or fully symmetric 1,1-diarylethylenes.

Cross-Coupling Heck Reaction Suzuki-Miyaura Organometallic Chemistry

Validated Application Scenarios for 1-Chloro-4-(1-phenylvinyl)benzene (CAS 18218-20-7): Where This Monomer Delivers Demonstrated Value


Synthesis of Sequence-Controlled Functional Copolymers via Living Anionic Polymerization

This is the primary, evidence-backed application for 1-Chloro-4-(1-phenylvinyl)benzene. Its use is directly supported by its class behavior as an asymmetric 1,1-diphenylethylene (DPE) derivative with a measurable reactivity ratio (r) in copolymerization with styrene [1]. Procuring this compound is essential for polymer scientists aiming to create polymers with precisely defined monomer sequences, such as alternating or gradient copolymers. Unsubstituted DPE is not suitable for this purpose due to its inability to propagate (r ≈ 0) [2]. The chlorine substituent not only enables incorporation into the polymer backbone but also provides a post-polymerization functionalization handle for further materials modification.

Preparation of Substituted Triarylethylenes (TAEs) via Sustainable Photoredox Methods

Researchers focused on green chemistry and photocatalysis can procure this compound with confidence, knowing it has been successfully employed as a key substrate in a published, metal-free, sunlight-driven Mizoroki-Heck-type coupling for TAE synthesis [3]. The reported synthetic procedure for the compound itself is robust and scalable (82% yield on a >20 mmol scale) [4]. This scenario is ideal for medicinal chemists and materials scientists seeking to build libraries of triarylethylene-based compounds under mild, sustainable conditions, avoiding the need for expensive or toxic metal catalysts.

Medicinal Chemistry Building Block for Tuning ADME Properties

For medicinal chemistry projects where lipophilicity is a key optimization parameter, this compound provides a quantifiable advantage. Its calculated LogP of 5.6 represents a significant increase over the unsubstituted DPE core (LogP 4.3) [5][6]. Procuring this specific derivative allows drug discovery teams to explore a more lipophilic chemical space, which can be critical for improving membrane permeability, blood-brain barrier penetration, or altering a lead compound's metabolic stability. The compound serves as a starting material or an intermediate for building novel drug candidates where a higher LogP is desired.

Multi-Step Synthesis of Complex Organic Architectures via Orthogonal Cross-Coupling

This compound is a strategic choice for synthetic chemists designing convergent or multi-step routes to complex molecules. Its dual functionality—a reactive vinyl group and an aryl chloride—allows for orthogonal reactivity . A researcher can first perform a reaction at the vinyl group (e.g., a Heck or photoredox reaction) and subsequently utilize the aryl chloride for a cross-coupling reaction (e.g., Suzuki-Miyaura) to attach a third, different aryl group. This stepwise approach is not feasible with simpler, non-halogenated DPE analogs. The compound is known to be a viable substrate for such palladium-catalyzed reactions , offering a path to high molecular complexity with increased synthetic efficiency.

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